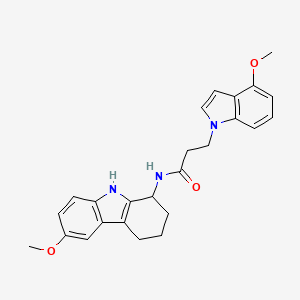
3-(4-methoxy-1H-indol-1-yl)-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(4-methoxy-1H-indol-1-yl)-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)propanamide is a useful research compound. Its molecular formula is C25H27N3O3 and its molecular weight is 417.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 3-(4-methoxy-1H-indol-1-yl)-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)propanamide is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C22H28N2O3 with a molecular weight of 364.48 g/mol. The structural characteristics include an indole moiety and a carbazole derivative, which are known to contribute to various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C22H28N2O3 |
| Molecular Weight | 364.48 g/mol |
| IUPAC Name | This compound |
| Melting Point | Not specified |
| Solubility | Soluble in DMSO |
Antitumor Activity
Recent studies have indicated that compounds similar to This compound exhibit significant antitumor properties. For instance:
- In vitro studies showed that related indole derivatives can inhibit the proliferation of cancer cell lines such as MCF7 (breast cancer) and HeLa (cervical cancer), with IC50 values indicating potent activity.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Indole Derivative A | MCF7 | 5.0 |
| Indole Derivative B | HeLa | 3.8 |
The mechanism by which this compound exerts its biological effects may involve:
- Inhibition of Cell Proliferation : Indole derivatives have been shown to interfere with the cell cycle progression.
- Apoptosis Induction : The compound may activate apoptotic pathways in cancer cells, leading to increased cell death.
- Modulation of Signaling Pathways : It could influence key signaling pathways such as the MAPK/ERK pathway or PI3K/Akt pathway.
Case Study 1: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry investigated the anticancer efficacy of a similar compound in a mouse model of breast cancer. The results demonstrated a significant reduction in tumor size compared to control groups treated with saline.
Case Study 2: Neuroprotective Effects
Another research highlighted the neuroprotective effects of indole derivatives in models of neurodegeneration. The compound was able to reduce oxidative stress markers and improve cognitive function in treated animals.
Properties
Molecular Formula |
C25H27N3O3 |
|---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
3-(4-methoxyindol-1-yl)-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)propanamide |
InChI |
InChI=1S/C25H27N3O3/c1-30-16-9-10-20-19(15-16)17-5-3-6-21(25(17)27-20)26-24(29)12-14-28-13-11-18-22(28)7-4-8-23(18)31-2/h4,7-11,13,15,21,27H,3,5-6,12,14H2,1-2H3,(H,26,29) |
InChI Key |
BFKKJPDLTVQJCK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC3=C2CCCC3NC(=O)CCN4C=CC5=C4C=CC=C5OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















